![molecular formula C15H25N7O3 B5976345 ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5976345.png)
ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate, also known as TAPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TAPP is a tetrazole-containing piperazine carboxylate that has been synthesized and studied for its unique properties and effects.
Wirkmechanismus
Ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate is believed to exert its effects through the modulation of neurotransmitter release in the central nervous system. Specifically, ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate has been shown to inhibit the release of glutamate, an excitatory neurotransmitter, and enhance the release of GABA, an inhibitory neurotransmitter. This mechanism of action may underlie ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate's potential as an analgesic and its ability to modulate neural circuits.
Biochemical and Physiological Effects
ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate has been shown to have a variety of biochemical and physiological effects in animal models. These effects include analgesia, sedation, and anxiolysis. ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its effects on neurotransmitter release can be easily measured using electrophysiological techniques. However, ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate has some limitations as well. It is not very water-soluble, which can make it difficult to administer in vivo. Additionally, ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate. One area of interest is the development of ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate as a potential drug candidate for the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate's potential as a tool for understanding neural circuits and its effects on neurotransmitter release could be further explored. Finally, the safety and efficacy of ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate in humans could be investigated in clinical trials.
Synthesemethoden
Ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate can be synthesized through a multi-step process involving the reaction of piperazine with ethyl chloroformate, followed by the addition of tetrazole and piperidine. The final product is purified through column chromatography to obtain a pure form of ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate has been studied for its potential applications in various scientific fields, such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate has been explored as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate has been investigated for its effects on the central nervous system and its potential as an analgesic. In neuroscience, ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate has been studied for its ability to modulate neurotransmitter release and its potential as a tool for understanding neural circuits.
Eigenschaften
IUPAC Name |
ethyl 4-[1-[2-(tetrazol-1-yl)acetyl]piperidin-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N7O3/c1-2-25-15(24)20-8-6-19(7-9-20)13-4-3-5-21(10-13)14(23)11-22-12-16-17-18-22/h12-13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWVTJHXIIOFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)CN3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.